2-carbamoyl-1,3-thiazole-4-carboxylic acid

Medicinal Chemistry Combinatorial Chemistry Organic Synthesis

2-Carbamoyl-1,3-thiazole-4-carboxylic acid is a unique heterocyclic building block featuring orthogonal C-2 carbamoyl and C-4 carboxylic acid groups on a thiazole core. This precise difunctionalization enables sequential or parallel derivatization for SAR exploration, unlike generic thiazole analogs. Ideal for fragment-based screening (MW 172.16, 2 HBD, 5 HBA) and as a reference for thiostrepton-related natural product studies. Procure with confidence for your medicinal chemistry and library synthesis programs.

Molecular Formula C5H4N2O3S
Molecular Weight 172.16
CAS No. 1537602-93-9
Cat. No. B2750614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-carbamoyl-1,3-thiazole-4-carboxylic acid
CAS1537602-93-9
Molecular FormulaC5H4N2O3S
Molecular Weight172.16
Structural Identifiers
SMILESC1=C(N=C(S1)C(=O)N)C(=O)O
InChIInChI=1S/C5H4N2O3S/c6-3(8)4-7-2(1-11-4)5(9)10/h1H,(H2,6,8)(H,9,10)
InChIKeyMVGSEXVAOYPIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Carbamoyl-1,3-thiazole-4-carboxylic acid (CAS 1537602-93-9): Procurement and Structural Overview


2-Carbamoyl-1,3-thiazole-4-carboxylic acid (CAS 1537602-93-9) is a heterocyclic building block, specifically a thiazole-4-carboxylic acid derivative . Its molecular formula is C₅H₄N₂O₃S, with a molecular weight of 172.16 g/mol [1]. The compound features a thiazole ring substituted at the 2-position with a carbamoyl group and at the 4-position with a carboxylic acid group, as indicated by its IUPAC name . Commercially, it is available as a research chemical, often cataloged as a screening compound or building block, with reported purities typically at or above 95% .

Why 2-Carbamoyl-1,3-thiazole-4-carboxylic acid Cannot Be Arbitrarily Substituted


The value of 2-carbamoyl-1,3-thiazole-4-carboxylic acid lies not in its intrinsic biological activity but in its function as a specific, dual-functional synthetic intermediate. A naive substitution with a generic thiazole-4-carboxylic acid or a simple 2-carbamoylthiazole would forfeit the unique orthogonality offered by having both a carboxylic acid and a primary carbamoyl group on the same heterocyclic core. This precise substitution pattern enables divergent chemical pathways that are inaccessible to less functionalized analogs, making it a non-interchangeable reagent for structure-activity relationship (SAR) studies and the synthesis of complex, pharmacologically relevant thiazole-containing molecules [1].

Quantitative Differentiators for 2-Carbamoyl-1,3-thiazole-4-carboxylic acid vs. Analogs


Orthogonal Functional Group Reactivity for Divergent Library Synthesis

The compound's key differentiator is its orthogonal reactivity, enabling selective modification at either the 2-carbamoyl or 4-carboxyl position . This is in direct contrast to simpler analogs like Thiazole-4-carboxylic acid (CAS 14190-59-1), which lacks the 2-carbamoyl group and thus cannot undergo N-functionalization without first installing a reactive handle [1]. Similarly, 2-carbamoylthiazole (lacking the 4-carboxyl group) cannot be used for C-4 esterification or amidation. This dual functionality allows for a more divergent synthesis approach from a single core.

Medicinal Chemistry Combinatorial Chemistry Organic Synthesis

Proven Utility as a Key Intermediate in Natural Product Degradation Studies

The compound has a documented, specific role as a degradation product in the structural elucidation of the complex thiopeptide antibiotic, thiostrepton [1]. In a landmark study, oxidation of thiostrepton with performic acid yielded 2-(1-amino-2-carboxyethyl)thiazole-4-carboxylic acid, the structure of which was subsequently proven by its further oxidation to 2-carbamoylthiazole-4-carboxylic acid [1]. This provides a verified analytical endpoint and synthetic provenance that is absent for many other commercially available thiazole building blocks.

Natural Product Chemistry Structural Elucidation Analytical Chemistry

Hydrogen Bonding Capacity vs. Simplified Analogs

The presence of both a primary carbamoyl and a carboxylic acid group results in a higher hydrogen bond donor (HBD) and acceptor (HBA) count compared to simpler thiazole cores . This influences solubility, target engagement, and crystal packing. The compound has 2 HBDs and 5 HBAs , whereas Thiazole-4-carboxylic acid has 1 HBD and 3 HBAs [1]. This difference is crucial for fragment-based screening where optimal ligand efficiency depends on these parameters.

Computational Chemistry Medicinal Chemistry Fragment-Based Drug Design

Optimal Procurement Scenarios for 2-Carbamoyl-1,3-thiazole-4-carboxylic acid


Divergent Synthesis of 2,4-Disubstituted Thiazole Libraries

Procure this compound as a core scaffold for generating libraries of 2,4-disubstituted thiazoles. The orthogonal reactivity of the C-2 carbamoyl and C-4 carboxyl groups allows for sequential or parallel functionalization to explore SAR around a privileged thiazole core in medicinal chemistry programs .

Synthesis of Complex Thiazole-Containing Natural Product Analogs

Use this specific building block as a starting point or analytical standard in the synthesis and study of thiazole-containing natural products. Its verified role in the structural elucidation of thiostrepton [1] makes it a relevant intermediate or reference compound for related natural product chemistry projects.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

Include this compound in fragment screening libraries due to its favorable physicochemical properties. Its low molecular weight (172.16 g/mol) and specific hydrogen-bonding profile (2 HBDs, 5 HBAs) meet the criteria for a high-quality fragment, with the potential for rapid elaboration into lead-like molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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